molecular formula C₈¹³C₆H₁₄O₂ B1153847 Bisphenol E-13C6

Bisphenol E-13C6

Cat. No.: B1153847
M. Wt: 220.22
Attention: For research use only. Not for human or veterinary use.
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Description

Bisphenol E-13C6 (BPE-13C6) is a carbon-13 isotopically labeled derivative of Bisphenol E (BPE), a member of the bisphenol family. Isotopic labeling with six carbon-13 atoms enhances its utility as a tracer in advanced analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These applications allow researchers to track molecular behavior, metabolism, and environmental fate with high precision . BPE-13C6 is synthesized to maintain structural and chemical equivalence to its non-labeled counterpart while providing distinct spectral signatures for detection in complex matrices. Its primary use lies in pharmaceutical research, environmental monitoring, and toxicological studies, where isotopic labeling enables the differentiation of exogenous and endogenous compounds .

Properties

Molecular Formula

C₈¹³C₆H₁₄O₂

Molecular Weight

220.22

Synonyms

4,4’-Ethylidenedi-phenol;  1,1-Bis(4-hydroxyphenyl)ethane;  4,4’-Ethylidenebisphenol;  4,4’-Ethylidenediphenol;  Bisphenol AD

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Bisphenol E-13C6 belongs to a broader class of isotopically labeled bisphenols and aromatic compounds. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparison of Isotope-Labeled Bisphenols

Compound Name Isotopic Label CAS Number Molecular Formula Key Applications Source
This compound ¹³C₆ Not Provided ¹³C₆C₁₂H₁₈O₂ Metabolic tracing, NMR studies
Bisphenol Z-d6 Deuterium (d6) Not Provided C₁₅H₁₈D₆O₂ Environmental fate studies
Bisphenol P-13C4 ¹³C₄ Not Provided ¹³C₄C₁₆H₁₈O₂ Quantification in biological samples
3,3’,5,5’-Tetrabromobisphenol A-d6 Deuterium (d6) Not Provided C₁₅H₁₂Br₄D₆O₂ Toxicity and degradation studies

Table 2: Comparison with Other ¹³C-Labeled Aromatic Compounds

Compound Name Isotopic Label CAS Number Molecular Formula Key Applications Source
Resveratrol-13C6 ¹³C₆ 1185247-70-4 ¹³C₆C₈H₁₂O₃ Drug metabolism, antioxidant studies
[13C6]-Quercetin ¹³C₆ 1261398-19-9 ¹³C₆C₁₅H₁₀O₇ Metabolic pathway analysis
Ethyl 4-hydroxybenzoate-13C6 ¹³C₆ Not Provided ¹³C₆C₉H₁₀O₃ Environmental contaminant tracking
Hexachlorobenzene-13C6 ¹³C₆ 93952-14-8 ¹³C₆Cl₆ Pollutant degradation studies

Key Differences and Similarities:

Structural Basis: BPE-13C6 shares the bisphenol backbone (two phenolic rings connected via a central group) with analogs like Bisphenol Z-d6 and Bisphenol P-13C3. However, differences in substituents (e.g., bromine in tetrabromobisphenol A-d6) alter their chemical reactivity and environmental persistence . Non-bisphenol ¹³C-labeled compounds, such as Resveratrol-13C6 and [13C6]-Quercetin, have distinct biological roles (e.g., antioxidant activity) but share applications in metabolic tracing .

Analytical Utility :

  • BPE-13C6 and Resveratrol-13C6 are both used in NMR and MS for structural elucidation, but BPE-13C6 is particularly valuable in studying endocrine-disrupting effects due to its structural similarity to BPA analogs .
  • Hexachlorobenzene-13C6 is employed in environmental chemistry to model hydrophobic pollutant behavior, whereas BPE-13C6 is more relevant in human toxicokinetics .

Isotopic Purity and Detection :

  • Compounds like BPE-13C6 and Ethyl 4-hydroxybenzoate-13C6 require high isotopic purity (>98%) to avoid interference in quantitative analyses, a standard ensured by suppliers like Alfa Chemistry .

Research Implications

The use of BPE-13C6 and its analogs addresses critical gaps in understanding the behavior of bisphenols in biological and environmental systems. For instance, isotopic labeling enables precise tracking of BPE migration in paper toys, a methodology validated for BPA and BPS in recent studies . Furthermore, comparative studies with deuterated bisphenols (e.g., Bisphenol Z-d6) highlight the advantages of ¹³C labels in avoiding isotopic exchange, which can compromise deuterium-based experiments .

Q & A

Basic: What experimental methodologies are recommended for detecting and quantifying Bisphenol E-13C6 in environmental or biological matrices?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard. Researchers should prepare calibration curves using isotopically labeled internal standards (e.g., this compound) to correct for matrix effects and ionization efficiency variations. Method validation must include recovery studies (spiked samples), limits of detection (LOD), and precision/reproducibility tests across multiple runs . For environmental samples, solid-phase extraction (SPE) is advised to pre-concentrate analytes and reduce interference .

Basic: How do researchers ensure isotopic purity and stability of this compound in long-term studies?

Answer:
Isotopic purity (>98% 13C enrichment) should be verified via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR). Stability assessments require storage under inert conditions (argon atmosphere, -80°C) to prevent isotopic exchange or degradation. Periodic re-analysis using certified reference materials (CRMs) is critical to confirm integrity over time. Batch-specific certificates from suppliers must include 13C positional labeling details to avoid misassignment of signals .

Advanced: How can factorial design optimize experimental conditions for studying this compound degradation pathways?

Answer:
A 2^k factorial design is ideal for evaluating multiple variables (e.g., pH, temperature, UV exposure). For example:

FactorLow Level (-1)High Level (+1)
pH5.09.0
Temp25°C45°C
UV0 W/m²100 W/m²

Response variables (degradation rate, intermediate formation) are analyzed via ANOVA to identify significant interactions. Confounding variables (e.g., dissolved oxygen) require blocking or randomization. Software tools like MODDE® or JMP® automate model fitting and sensitivity analysis .

Advanced: What strategies resolve contradictions in reported estrogenic activity data for this compound analogs?

Answer:
Discrepancies often arise from assay-specific factors (e.g., cell line variability, solvent effects). A tiered approach is recommended:

Standardize protocols : Use OECD TG 455 (yeast estrogen screen) or ER-CALUX® assays with this compound as an internal control.

Cross-validate : Compare results across orthogonal methods (e.g., receptor binding assays vs. transcriptional activation).

Meta-analysis : Pool data from independent studies, adjusting for covariates (e.g., exposure duration, purity). Contradictions may reflect context-dependent receptor modulation, necessitating molecular dynamics simulations to explore binding affinities .

Basic: What are the critical considerations for synthesizing this compound with high isotopic fidelity?

Answer:
Synthesis requires 13C6-labeled phenol precursors and stringent control of reaction conditions (e.g., acid catalysis, stoichiometric excess of acetone-13C3). Post-synthesis purification via preparative HPLC or crystallization minimizes unlabeled byproducts. Isotopic distribution must be confirmed using isotopic ratio mass spectrometry (IRMS), and side reactions (e.g., diastereomer formation) should be ruled out via chiral chromatography .

Advanced: How can researchers integrate this compound into tracer studies for metabolic pathway elucidation?

Answer:
Stable isotope-resolved metabolomics (SIRM) combines LC-HRMS with 13C isotopomer analysis. Key steps:

Dosing : Administer this compound to cell cultures or model organisms at subtoxic concentrations.

Quenching : Rapidly freeze samples to halt metabolic activity.

Extraction : Use methanol:water (80:20) for polar/nonpolar metabolite recovery.

Data analysis : Software like XCMS Online or MetaboAnalyst identifies 13C-enriched metabolites, mapping flux through pathways (e.g., steroidogenesis). Normalize to total ion count to correct for batch effects .

Advanced: What experimental designs mitigate confounding factors in ecotoxicological studies of this compound?

Answer:
Use a split-plot design to account for spatial/temporal variability in field studies. For lab experiments:

  • Negative controls : Include solvent-only and unlabeled Bisphenol E analogs.
  • Positive controls : Use estradiol-13C6 to validate assay responsiveness.
  • Blocking : Group organisms by age, weight, or genetic lineage.
    Statistical power analysis (G*Power®) determines minimum sample sizes to detect effect sizes ≥20% with α=0.05. Confounders (e.g., microbiome composition) require multivariate regression or mixed-effects modeling .

Basic: How is this compound used as an internal standard in exposure assessment studies?

Answer:
Spike samples with a known concentration of this compound before extraction to correct for analyte loss during sample preparation. Calculate recovery rates using:
Recovery (%)=(Measured conc. of spikeTheoretical conc.)×100\text{Recovery (\%)} = \left( \frac{\text{Measured conc. of spike}}{\text{Theoretical conc.}} \right) \times 100

Acceptance criteria: 70-120% recovery with RSD <15% across replicates. Matrix-matched calibration curves are essential for urine or serum analyses due to ion suppression/enhancement .

Advanced: What computational tools predict the environmental fate of this compound derivatives?

Answer:
Molecular docking (AutoDock Vina) and quantitative structure-activity relationship (QSAR) models (EPI Suite™) estimate biodegradation half-lives and bioaccumulation potential. Input 13C-specific physicochemical properties (e.g., log Kow, pKa) derived from experimental data. Monte Carlo simulations assess uncertainty in predicted partition coefficients (air-water, soil-water) .

Advanced: How do researchers validate the absence of isotopic cross-talk in multiplexed assays using this compound?

Answer:
Conduct interference checks by spiking this compound into samples containing unlabeled analogs (e.g., Bisphenol A, F). Use high-resolution mass spectrometers (Orbitrap® or Q-TOF) with mass accuracy <5 ppm to distinguish 13C6 signals from background. Isotopic pattern deconvolution algorithms (e.g., in Thermo Xcalibur™) minimize false positives. Report cross-talk as a percentage of the target signal .

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